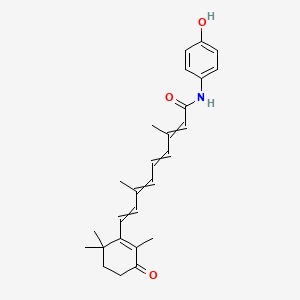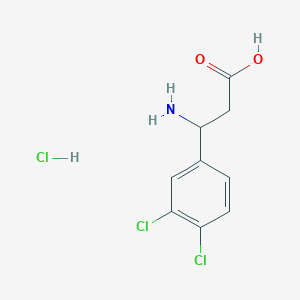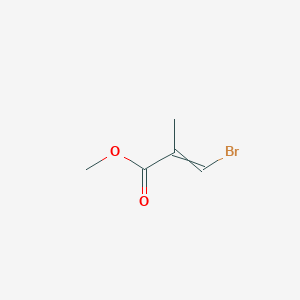![molecular formula C26H26N2O7 B15157310 2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosyl-L-tyrosine, is a dipeptide compound composed of two tyrosine amino acids linked by a peptide bond. The compound is often used in peptide synthesis and research due to its protective group, which helps in the selective modification of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first tyrosine residue to a solid resin, followed by the sequential addition of the second tyrosine residue. The protective group, N-Carbobenzyloxy (Cbz), is introduced to protect the amino group of the tyrosine residues during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Tyr-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Tyr-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic hydroxyl groups
Substitution: Alkylated tyrosine derivatives
Applications De Recherche Scientifique
Z-Tyr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and bioconjugates
Mécanisme D'action
The mechanism of action of Z-Tyr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl groups of the tyrosine residues play a crucial role in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-serine (Z-Tyr-Ser-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH)
Uniqueness
Z-Tyr-Tyr-OH is unique due to its dipeptide structure, which allows for more complex interactions and applications compared to single amino acid derivatives. The presence of two tyrosine residues enhances its ability to participate in various chemical reactions and biological processes, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C26H26N2O7 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33) |
Clé InChI |
IDAUTLPLQAQNMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)



azanium](/img/structure/B15157259.png)
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)





![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)

